molecular formula C24H23N3O2S2 B2537647 N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189942-52-6

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2537647
CAS No.: 1189942-52-6
M. Wt: 449.59
InChI Key: CAKDNAXOPBZOJH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with a unique structure that combines a thienopyrimidine core with a sulfanylacetamide moiety

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Safety and Hazards

While specific safety and hazard information for “N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide” is not available, similar compounds have exhibited substantial antiviral activity .

Future Directions

“N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide” could be a convenient precursor to α-substituted benzylamines and an indicator for the titration of butyllithium and other lithium bases . This suggests potential future directions in the synthesis of new compounds and in titration methods.

Mechanism of Action

Target of Action

The compound “N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide” is known to inhibit the activity of tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes.

Mode of Action

It is believed that it binds to the active site of the tyrosinase enzyme, thereby inhibiting its activity . This prevents the conversion of tyrosine to melanin, leading to a decrease in melanin production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring system.

    Introduction of the Sulfanylacetamide Moiety: The thienopyrimidine intermediate is then reacted with a suitable sulfanylacetamide precursor under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvent systems, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: shares structural similarities with other thienopyrimidine derivatives and sulfanylacetamide compounds.

Uniqueness

    Structural Features: The combination of the thienopyrimidine core with the sulfanylacetamide moiety gives this compound unique properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-18(13-19(31-22)17-11-6-5-7-12-17)25-24(27)30-14-20(28)26-21-15(2)9-8-10-16(21)3/h5-13H,4,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKDNAXOPBZOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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